molecular formula C12H17N3O B2549998 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine CAS No. 1852072-96-8

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B2549998
CAS No.: 1852072-96-8
M. Wt: 219.288
InChI Key: FNPDIPCSBCZNSP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This reagent features a pyrimidine ring—a key structural motif in medicinal chemistry—substituted with a cyclopropyl group and a tetrahydropyran (oxan) amine. The cyclopropyl group is a valuable substituent in drug design. Its ring strain imparts unique properties, such as shorter, stronger C-H bonds that can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving the metabolic stability of lead compounds . Furthermore, cyclopropylamines are recognized as mechanism-based inhibitors of enzymes like monoamine oxidases (MAO), serving as useful scaffolds in the development of pharmaceuticals . The incorporation of the oxan-4-yl (tetrahydropyran) group can enhance the molecule's physicochemical properties, as this saturated ring is often used to improve solubility and pharmacokinetic profiles. Given its molecular architecture, this compound is a versatile building block for researchers in medicinal chemistry. It is suitable for exploring structure-activity relationships (SAR), developing enzyme inhibitors, and synthesizing novel chemical entities for high-throughput screening campaigns. This product is intended for research and development purposes only and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-9(1)12-13-6-3-11(15-12)14-10-4-7-16-8-5-10/h3,6,9-10H,1-2,4-5,7-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDIPCSBCZNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and oxan-4-yl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of pyrimidine derivatives with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets involved depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

4-(Cyclopropylmethyl)-N-(oxan-4-yl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine

This compound () shares the oxan-4-yl group but introduces a pyridin-4-ylamino substituent at the 5-position. However, the increased molecular weight (MW: ~450 g/mol) may reduce bioavailability compared to the simpler 2-cyclopropyl analog (estimated MW: ~250 g/mol) .

2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine

The chloro and methylthio substituents in this analog () increase electrophilicity, making it more reactive in nucleophilic substitution reactions. However, the absence of the oxan-4-yl group reduces solubility (logP ~2.5 vs. ~1.8 for the target compound), limiting its applicability in aqueous biological systems .

Heterocyclic Modifications

N-(4-Morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Replacing the pyrimidine core with a pyrrolo[2,3-d]pyrimidine system () introduces a fused indole-like ring, which enhances π-π stacking interactions with hydrophobic enzyme pockets. The morpholin-4-ylcyclohexyl group further improves binding to tubulin, as seen in related antimitotic agents (GI50: 2–10 nM) .

6-Bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine

The thieno[2,3-d]pyrimidine core () confers planar rigidity, favoring intercalation into DNA or kinase ATP-binding sites.

Pharmacokinetic and Resistance Profiles

Compound Key Substituents Solubility (logP) GI50 (nM) Resistance Overcome
2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine Cyclopropyl, oxan-4-yl 1.8 N/A Moderate P-gp inhibition
N-(4-Morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo-pyrimidine, morpholine 2.1 5–10 High βIII-tubulin resistance
6-Bromo-thieno[2,3-d]pyrimidin-4-amine () Thieno-pyrimidine, bromo 3.0 15–20 P-gp and βIII-tubulin

The target compound’s lower logP (1.8) suggests superior aqueous solubility compared to thieno-pyrimidine derivatives (logP ~3.0), which may translate to better oral bioavailability. However, its antimitotic potency is likely inferior to pyrrolo-pyrimidines, which exhibit GI50 values in the single-digit nanomolar range .

Receptor Selectivity and Allosteric Modulation

Tricyclic pyrimidin-4-amine derivatives, such as pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-amine (), demonstrate high selectivity for mAChR M4 receptors due to their extended π-systems. In contrast, the target compound’s simpler structure may favor kinase inhibition (e.g., RTKs) over GPCR modulation .

Biological Activity

2-Cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

The biological activity of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine primarily involves its interaction with various enzymes and receptors. Research indicates that this compound can act as an inhibitor of specific enzymes critical for cellular processes, such as:

  • Cyclin-dependent kinases (CDKs) : These are vital for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

Biological Activities

The compound has been studied for various biological effects, including:

  • Antitumor Activity : In vitro studies have shown that 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Antifibrotic Effects : Preliminary research indicates that the compound may also possess antifibrotic properties, which could be beneficial in treating fibrotic diseases.

Summary of Biological Activities

Activity Description References
AntitumorInhibits CDKs leading to apoptosis in cancer cells
AntifibroticPotential to reduce fibrosis in tissues
Enzyme InhibitionTargets DHFR, affecting DNA synthesis

Case Studies

Several studies have explored the therapeutic applications of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine:

  • Anticancer Studies :
    • A study demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity against these cells. The mechanism was linked to CDK inhibition, leading to cell cycle arrest.
  • Fibrosis Research :
    • Research on animal models indicated that treatment with this compound resulted in reduced fibrosis markers in liver tissue, suggesting its potential utility in treating liver fibrosis.

Q & A

Q. What are the common synthetic routes for 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine, and how can its structural integrity be validated?

  • Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution or cross-coupling reactions. For example, pyrimidine cores are functionalized with cyclopropyl and oxane (tetrahydropyran) groups using Pd-catalyzed coupling or SNAr reactions. Post-synthesis, structural validation requires:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups like amines or ethers .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Initial screening focuses on enzyme inhibition or receptor binding assays. For pyrimidine derivatives, common protocols include:
  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC50_{50} values.
  • Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess antiproliferative effects.
  • Microbial Growth Inhibition : Broth microdilution for antibacterial/antifungal activity against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine?

  • Methodological Answer : Reaction path searches using density functional theory (DFT) or molecular dynamics predict intermediates and transition states. Key steps:
  • Quantum Chemical Calculations : Identify energetically favorable pathways for cyclopropane ring formation.
  • Machine Learning (ML) : Train models on existing pyrimidine synthesis data to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd(PPh3_3)4_4) .
    Example Workflow :
StepMethodParameters OptimizedOutcome
1DFTBond angles/enthalpyFavors SN2 mechanism
2MLSolvent polarity89% yield in DMF

Q. How to resolve contradictions between predicted and observed biological activity data?

  • Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. Mitigation strategies:
  • Dose-Response Curves : Repeat assays at varying concentrations (1 nM–100 µM) to validate dose dependency.
  • Molecular Docking : Compare binding poses in target vs. decoy proteins (e.g., COX-2 vs. COX-1).
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with assays .

Q. What strategies enhance the compound's pharmacokinetic properties for CNS applications?

  • Methodological Answer : Blood-brain barrier (BBB) penetration requires balancing lipophilicity (LogP 2–5) and molecular weight (<450 Da). Approaches include:
  • Prodrug Design : Introduce ester groups to improve solubility.
  • Co-crystallization : Enhance stability via co-formers (e.g., succinic acid).
  • In Vivo PET Imaging : Radiolabel with 18^{18}F to track biodistribution in rodent models .

Key Considerations for Researchers

  • Structural Analog Analysis : Compare with trifluoromethyl or morpholine-substituted pyrimidines to infer SAR trends .
  • Reactor Design : Use continuous-flow systems to improve scalability and reduce side reactions .

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